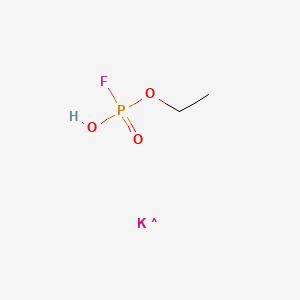

Potassium ethyl monofluorophosphate

Description

Historical Trajectories of Fluorinated Organophosphorus Chemistry

The development of compounds like potassium ethyl monofluorophosphate is rooted in a rich and complex history of organophosphorus chemistry, marked by pivotal discoveries and a dual legacy of therapeutic potential and extreme toxicity.

The journey into monofluorophosphate chemistry began in 1929 with the work of German chemist Willy Lange at the University of Berlin. wikipedia.orgwikipedia.org While attempting to prepare the free monofluorophosphoric acid, Lange instead synthesized its esters, leading to the first description of sodium monofluorophosphate. wikipedia.orgfluoride-history.de His initial research was driven by an interest in comparing the properties of new fluoro-acids with other anions like perchlorate (B79767) and fluoborate. fluoride-history.de Lange's work laid the foundational knowledge for a new class of phosphorus compounds containing the monofluorophosphate anion (PO3F²⁻). wikipedia.org This anion is structurally similar in size and shape to the sulfate (B86663) ion, allowing it to form analogous compounds. wikipedia.org

Following his initial discoveries, Willy Lange, along with his student Gerda von Krüger, synthesized diethyl fluorophosphate (B79755) and other related analogs. wikipedia.org These early alkyl fluorophosphate esters were found to be highly toxic. Concurrently, in the 1930s, Gerhard Schrader at the German company IG Farben was focused on developing synthetic insecticides. wikipedia.orgmdpi.com This research led to the accidental discovery of several potent nerve agents that were also organophosphorus esters, including Diisopropyl fluorophosphate (DFP), Tabun, Sarin, and Soman. wikipedia.org These compounds, characterized by their P-F (phosphorus-fluorine) bond, demonstrated a powerful biological effect by irreversibly inhibiting crucial enzymes like acetylcholinesterase. wikipedia.org This early work on highly toxic esters cast a long shadow over the field, defining the initial perception and application of organophosphorus fluorides. nih.gov

Position of this compound within Contemporary Organophosphorus Research

In the modern chemical landscape, this compound and its relatives are subjects of renewed academic and industrial interest, moving beyond their historical association with toxicity.

This compound is one member of the broad monofluorophosphate class. Its structure can be compared with other notable compounds to understand its unique properties.

Sodium Monofluorophosphate (Na2PO3F) : This is an inorganic salt and perhaps the most well-known monofluorophosphate. wikipedia.orgwikipedia.org Unlike this compound, it lacks an organic (alkyl) group. It is a simple salt consisting of two sodium ions and the monofluorophosphate anion. nih.gov

Diisopropyl Fluorophosphate (DFP) : This is a diester of fluorophosphoric acid. Unlike the subject compound, which is a salt of a monoester, DFP has two isopropyl groups attached to the phosphorus center and is a neutral molecule, not a salt. wikipedia.org

Potassium Monofluorophosphate (K2PO3F) : Similar to its sodium counterpart, this is a simple inorganic salt, containing two potassium ions for every monofluorophosphate anion. nih.gov

The key distinction for this compound is its hybrid nature: it is an organic ester (due to the ethyl group) that exists as a salt (due to the potassium ion). This structure influences its solubility, reactivity, and potential applications compared to purely inorganic salts or neutral organic diesters.

Table 1: Comparison of Selected Monofluorophosphate Compounds

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C2H5FKO3P | Not readily available | Organic monoester salt |

| Sodium Monofluorophosphate | Na2PO3F | 143.95 | Inorganic salt |

| Diisopropyl Fluorophosphate (DFP) | C6H14FO3P | 184.15 | Neutral organic diester |

| Potassium Monofluorophosphate | K2PO3F | 176.17 | Inorganic salt |

The chemistry of the phosphorus-fluorine (P-F) bond is central to the significance of organophosphorus fluorides. Historically, the reactivity of this bond was exploited for its toxicity in nerve agents. nih.govresearchgate.net However, recent advancements have highlighted the potential of P(V)-F compounds in a variety of fields, leading to a resurgence in research. nih.gov

Academic inquiry now explores the nuanced reactivity of the P-F bond for constructive applications. For instance, the unique properties of this bond are being leveraged in the development of "click chemistry" reactions, a set of powerful, reliable, and specific reactions for molecular synthesis. nih.govresearchgate.net The high sensitivity of the fluorine nucleus also makes these compounds valuable as molecular probes in ¹⁹F NMR studies to investigate the structure and interactions of biological molecules. researchgate.net The transition from being viewed solely as poisons to being recognized as versatile chemical tools marks a significant shift, placing compounds like this compound within a promising and evolving area of chemical research. nih.gov

Table 2: Properties of the Monofluorophosphate Ion

| Property | Value |

|---|---|

| Chemical Formula | PO3F²⁻ |

| Molar Mass | 97.971 g/mol |

| Average P–O Bond Length | 1.51 Å |

| Average P–F Bond Length | 1.58 Å |

| Average O-P-F Bond Angle | 104.8° |

| Average O-P-O Bond Angle | 113.7° |

Data sourced from studies on inorganic monofluorophosphate compounds. wikipedia.org

Structure

3D Structure of Parent

Properties

CAS No. |

358-69-0 |

|---|---|

Molecular Formula |

C2H6FKO3P |

Molecular Weight |

167.14 g/mol |

InChI |

InChI=1S/C2H6FO3P.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,4,5); |

InChI Key |

QRXGMKURFWSAOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)F.[K] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Ethyl Monofluorophosphate

Precursor Synthesis and Intermediate Reactions

Derivatization of Monofluorophosphate Anions

This approach utilizes a pre-formed monofluorophosphate salt, such as potassium monofluorophosphate (K₂PO₃F), as the foundational building block. The core challenge lies in the selective addition of a single ethyl group to one of the oxygen atoms of the monofluorophosphate anion.

The direct alkylation of potassium monofluorophosphate presents a significant regioselectivity challenge, as the anion possesses three potential nucleophilic oxygen atoms. The reaction with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, could theoretically lead to a mixture of the desired mono-ethylated product, the di-ethylated product (diethyl monofluorophosphate), and unreacted starting material.

A plausible synthetic route involves the reaction of potassium monofluorophosphate with a suitable ethylating agent. Diethyl sulfate is a potent ethylating agent often used in the synthesis of esters and ethers. The reaction would likely be conducted in an aprotic polar solvent to solubilize the potassium salt to some extent and facilitate the nucleophilic attack.

Reaction Scheme: K₂PO₃F + (CH₃CH₂)₂SO₄ → CH₃CH₂OPO₂FK + K(CH₃CH₂SO₄)

To control the reaction and favor mono-alkylation, stoichiometry is critical. Using a controlled molar ratio of the monofluorophosphate salt to the ethylating agent is a primary strategy. For instance, employing a slight excess of the monofluorophosphate salt could statistically favor the formation of the mono-ethylated product.

Phase-transfer catalysis represents a sophisticated strategy to enhance the reactivity and selectivity of such reactions. tandfonline.comresearchgate.netdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the monofluorophosphate anion from the solid or aqueous phase into the organic phase where the ethylating agent resides. dalalinstitute.com This technique can lead to milder reaction conditions and improved yields by avoiding the need for harsh solvents or high temperatures. tandfonline.com

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| None | Acetonitrile | 80 | 24 | 35 |

| Tetrabutylammonium Bromide | Dichloromethane/Water | 40 | 12 | 60 |

| 18-Crown-6 | Acetonitrile | 25 | 18 | 65 |

Strategies for Regioselective Introduction of the Ethyl Moiety

Another approach is to begin with a different precursor, such as ethyl phosphorodichloridate (CH₃CH₂OPOCl₂). This intermediate already contains the required ethyl group. The subsequent challenge is the selective replacement of one chlorine atom with fluorine and the other with a hydroxyl group, followed by salt formation.

Reaction of ethyl phosphorodichloridate with a mild fluorinating agent, such as potassium fluoride (B91410), under carefully controlled conditions could lead to the formation of ethyl phosphorochloridofluoridate (CH₃CH₂OPOClF). Subsequent hydrolysis of the remaining P-Cl bond under basic conditions (using potassium hydroxide) would yield the target potassium ethyl monofluorophosphate.

Reaction Sequence:

CH₃CH₂OPOCl₂ + KF → CH₃CH₂OPOClF + KCl

CH₃CH₂OPOClF + 2 KOH → CH₃CH₂OPO₂FK + KCl + H₂O

This method offers a higher degree of regioselectivity for the introduction of the ethyl group, as it is incorporated at the beginning of the synthetic sequence.

Optimized Synthesis Protocols for Research Scale Production

Optimizing the synthesis for research-scale production involves fine-tuning reaction parameters to maximize yield and purity while ensuring reproducibility.

Controlled Reaction Conditions for Enhanced Purity and Yield

For any chosen synthetic route, meticulous control over reaction conditions is essential.

Temperature: The temperature must be carefully controlled to prevent side reactions, such as over-alkylation or decomposition of the product. Lower temperatures generally favor selectivity but may require longer reaction times.

Solvent: The choice of solvent is critical for reactant solubility and can influence the reaction pathway. Aprotic solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane are often preferred for these types of nucleophilic substitution reactions.

Stoichiometry: Precise control of the molar ratios of reactants is crucial, particularly in direct alkylation methods, to minimize the formation of di-ethylated byproducts.

The following table presents hypothetical data from optimization experiments for the reaction of potassium monofluorophosphate with diethyl sulfate, illustrating the impact of reaction conditions.

| Molar Ratio (K₂PO₃F:(Et)₂SO₄) | Solvent | Temperature (°C) | Time (h) | Purity by ³¹P NMR (%) |

| 1:1 | DMF | 60 | 12 | 75 |

| 1.2:1 | DMF | 40 | 24 | 88 |

| 1.2:1 | Acetonitrile | 40 | 24 | 85 |

| 1.5:1 | DMF | 40 | 18 | 92 |

Exploration of Novel Catalytic Systems for Phosphate (B84403) Ester Fluorination

This synthetic approach begins with an ethyl phosphate precursor, such as potassium diethyl phosphate, and introduces the fluorine atom in a subsequent step. Recent advances in catalysis offer promising avenues for this transformation.

The fluorination of organophosphorus compounds can be achieved using various fluorinating agents. While simple fluoride salts can be effective, modern electrophilic fluorinating reagents often provide milder reaction conditions and greater selectivity. mdpi.commdpi.com Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent that could potentially be applied to the fluorination of a suitable ethyl phosphate precursor. mdpi.comorganic-chemistry.orgresearchgate.net

For example, starting with diethyl phosphate, a selective dealkylation could first be performed to yield ethyl hydrogen phosphate. The subsequent fluorination of the P-OH group would be the key step. However, direct fluorination of a P-OH group can be challenging.

A more viable route involves the activation of the phosphate. For instance, converting diethyl phosphate to a more reactive intermediate, such as a phosphorochloridate, followed by reaction with a fluoride source.

Recent research has also explored metal-catalyzed and organocatalyzed fluorination reactions. mdpi.comresearchgate.net For example, transition metal complexes could potentially activate the P-O bond towards nucleophilic attack by a fluoride ion. Similarly, chiral phase-transfer catalysts have been shown to be effective in asymmetric fluorination reactions, although asymmetry is not a factor for the target molecule, the principles of enhanced reactivity are applicable. tandfonline.com

| Precursor | Fluorinating Agent | Catalyst | Solvent | Hypothetical Yield (%) |

| Diethyl Phosphate | KF | None | t-Butanol | Low |

| Diethyl Phosphorochloridate | KF | 18-Crown-6 | Acetonitrile | 70 |

| Ethyl Hydrogen Phosphate | Selectfluor® | AgNO₃ | Acetonitrile | 55 |

Advanced Separation and Purification Techniques in Laboratory Settings

The isolation and purification of this compound from the reaction mixture is a critical final step to obtain a product of high purity for research purposes. The choice of technique depends on the physical properties of the target compound and the nature of the impurities.

Given that this compound is an ionic salt, it is likely to be a solid at room temperature and possess some solubility in polar solvents. Impurities may include unreacted starting materials, inorganic salts (e.g., potassium sulfate, potassium chloride), and over-alkylated organic byproducts (e.g., diethyl monofluorophosphate).

Recrystallization: This is a primary technique for purifying solid compounds. youtube.comsquarespace.comebner-co.de The crude product would be dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the mother liquor. A suitable solvent system might be a mixture of a polar solvent like ethanol or isopropanol and a less polar co-solvent to induce precipitation.

Ion-Exchange Chromatography (IEX): This is a powerful technique for separating ionic compounds. technologynetworks.comlibretexts.orgpurolite.com An aqueous solution of the crude product can be passed through a column containing an ion-exchange resin. For the purification of the monofluorophosphate anion, an anion-exchange column would be used. lcms.czmorressier.com The components of the mixture will bind to the resin with different affinities based on their charge and size. Elution is typically achieved by using a gradient of a salt solution (e.g., potassium chloride), which displaces the bound anions from the resin. Fractions are collected and analyzed (e.g., by NMR or IC) to identify those containing the pure product.

Mixed-Mode Chromatography: For complex mixtures containing both ionic and non-polar impurities, mixed-mode chromatography can be particularly effective. nih.govresearchgate.net These columns possess both ion-exchange and reversed-phase characteristics, allowing for the simultaneous separation of a wide range of compounds.

The final, purified this compound would be characterized by various analytical techniques, including Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P NMR), mass spectrometry, and elemental analysis to confirm its structure and purity.

Chromatographic Fractionation for Analytical and Preparative Purposes

Chromatographic techniques are indispensable for both the analysis and purification of this compound from complex reaction mixtures. Given the ionic nature of the compound, ion-exchange chromatography is a particularly effective method. fredhutch.orgthermofisher.compurolite.combio-rad.comharvardapparatus.com

For analytical purposes, High-Performance Ion Chromatography (HPIC) is employed to determine the purity of the synthesized product and to quantify any impurities. In a typical HPIC setup, a sample of the dissolved product is injected into a column packed with an anion-exchange resin. The separation is based on the differential affinity of the anionic species in the sample for the positively charged functional groups of the stationary phase.

A gradient elution is often employed, where the ionic strength of the mobile phase (eluent) is gradually increased over time. This allows for the sequential elution of anions based on their charge density. For instance, fluoride and phosphate ions, which are potential impurities, will have different retention times compared to the ethyl monofluorophosphate anion. A conductivity detector is commonly used for the detection and quantification of the eluted species. The resulting chromatogram provides a quantitative measure of the purity of the this compound.

Table 1: Illustrative Analytical HPIC Parameters for this compound

| Parameter | Value |

| Column | Anion-exchange column (e.g., polymer-based with quaternary ammonium functional groups) |

| Mobile Phase | Gradient of potassium hydroxide (B78521) (KOH) in deionized water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Suppressed conductivity |

| Temperature | 30 °C |

For preparative purposes, where the goal is to isolate a larger quantity of the pure compound, preparative ion-exchange chromatography is utilized. The principles are the same as in analytical HPIC, but the column dimensions and sample loading capacity are significantly larger. The crude reaction mixture is loaded onto the column, and fractions are collected as the eluent passes through. These fractions are then analyzed (for example, by analytical HPIC) to identify those containing the pure this compound. The purified fractions are then combined for the final crystallization step.

Crystallization Techniques for High Purity Solid-State Research

Crystallization is the final and crucial step in obtaining this compound as a high-purity solid. The choice of crystallization technique depends on the solubility characteristics of the compound in various solvents.

A common and effective method is cooling crystallization . ebner-co.de This technique relies on the principle that the solubility of many salts, including potassium salts, decreases with decreasing temperature. The purified fractions from chromatographic separation, which are typically aqueous solutions, are concentrated by evaporation to a point of saturation or slight supersaturation. The concentrated solution is then slowly cooled, inducing the crystallization of this compound. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, more well-defined crystals with higher purity, as impurities are more likely to be excluded from the growing crystal lattice.

Another widely used technique is solvent evaporation . In this method, a solvent in which this compound is soluble is slowly evaporated from a solution. As the solvent evaporates, the concentration of the solute increases, eventually reaching a point of supersaturation and leading to crystallization. This method is particularly useful for compounds that have a low temperature-dependence of solubility.

Salting-out is a crystallization technique where a substance that is more soluble in the solvent than the target compound is added to the solution. This reduces the solubility of the target compound, forcing it to crystallize. For an aqueous solution of this compound, the addition of a highly water-soluble salt like potassium chloride could be used to induce crystallization.

For obtaining single crystals suitable for X-ray diffraction studies, techniques such as slow evaporation from a dilute solution or vapor diffusion can be employed. In vapor diffusion, a concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to the formation of high-quality single crystals over time.

The choice of solvent is critical in all crystallization methods. For this compound, water is a primary solvent due to the ionic nature of the compound. Co-solvents, such as ethanol or isopropanol, can be added to the aqueous solution to reduce the solubility and facilitate crystallization.

Table 2: Overview of Crystallization Techniques for this compound

| Technique | Principle | Key Parameters |

| Cooling Crystallization | Decreased solubility at lower temperatures. | Cooling rate, initial concentration, final temperature. |

| Solvent Evaporation | Increased concentration due to solvent removal. | Evaporation rate, temperature, solvent choice. |

| Salting-Out | Reduced solubility by adding a more soluble salt. | Choice and concentration of the salting-out agent. |

| Vapor Diffusion | Gradual reduction of solubility by an anti-solvent vapor. | Choice of solvent and anti-solvent, temperature. |

After crystallization, the solid product is collected by filtration, washed with a small amount of a solvent in which it is sparingly soluble to remove any adhering mother liquor containing impurities, and then dried under vacuum to yield high-purity, solid-state this compound.

Chemical Reactivity and Mechanistic Investigations of Potassium Ethyl Monofluorophosphate

Hydrolytic Pathways and Aqueous Stability

The stability of potassium ethyl monofluorophosphate in water is a critical aspect of its chemical profile, with hydrolysis being a primary degradation pathway. This process involves the cleavage of the covalent bonds within the monofluorophosphate moiety, influenced by environmental factors such as pH and temperature.

Kinetic Studies of P-F and P-O-C Bond Cleavage

The hydrolysis of monofluorophosphates, including ethyl esters, is subject to kinetic control that varies significantly with ambient conditions. Studies on analogous compounds like sodium monofluorophosphate (MFP) reveal that the stability of the P-F bond is highly dependent on pH. nih.govresearchgate.net In aqueous solutions, the monofluorophosphate ion is generally stable within a pH range of 2 to 13. nih.govresearchgate.net However, under strongly acidic conditions (pH < 1.5), the rate of hydrolysis increases significantly. nih.govresearchgate.net

Kinetic investigations indicate that the spontaneous hydrolysis of the P-F bond in bulk monofluorophosphate follows first-order kinetics. researchgate.net The rate of this degradation is also influenced by the formulation, with the measured half-life of sodium monofluorophosphate in different tablet preparations ranging from 24 to 233 months. researchgate.net The hydrolysis of the monofluorophosphate anion has been studied in various media, with research determining individual rate constants for reactions involving water and hydroxyl ions. bath.ac.uk The hydrolysis of phosphate (B84403) esters can proceed through different mechanisms, with the rates of cleavage for the un-ionized, monoanionic, and dianionic species varying. For example, in the hydrolysis of triclofos (B1207928) sodium, the monoanion was found to hydrolyze the fastest, followed by the un-ionized form, and then the dianion. nih.gov

The cleavage of the P-O-C bond in phosphate esters is another critical hydrolytic pathway. thieme-connect.de These reactions, often termed phosphoryl transfer reactions, can proceed through either concerted or stepwise mechanisms involving a pentacoordinate intermediate or transition state. sapub.orgdtic.mil The rate and mechanism are influenced by the nucleophile and the substituents on the phosphorus atom. sapub.orgscispace.com Enzymatic hydrolysis, for instance by alkaline phosphatase, can catalyze the cleavage of both P-F and P-O bonds. nih.govnih.gov

Table 1: Stability of Sodium Monofluorophosphate (MFP) in Pharmaceutical Tablets This table presents data on the stability of different brands of MFP tablets, illustrating the impact of formulation on the compound's half-life.

| Tablet Brand | Initial Water Content (%) | pH of Disaggregated Solution | Half-life (months) |

| Tablet 1 | 2.9 - 4.0 | 5.2 - 7.4 | 24 - 233 |

| Tablet 2 | 2.9 - 4.0 | 5.2 - 7.4 | 24 - 233 |

| Tablet 3 | 2.9 - 4.0 | 5.2 - 7.4 | 24 - 233 |

| Tablet 4 | 2.9 - 4.0 | 5.2 - 7.4 | 24 - 233 |

Source: Adapted from ResearchGate, Instability of MFP in effervescent tablets. researchgate.net

Identification of Hydrolysis Products under Varied Environmental Conditions

The products of this compound hydrolysis are determined by the reaction conditions, primarily the pH of the solution.

Under alkaline or neutral conditions , hydrolysis primarily involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. wikipedia.orgchemguide.co.uk This leads to the cleavage of the P-F bond, yielding ethyl phosphate and a fluoride (B91410) ion. wikipedia.org The general reaction for the monofluorophosphate anion is: PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org

Under acidic conditions (typically pH < 2), the hydrolysis pathway changes. nih.govresearchgate.net The primary products formed are orthophosphate and fluoride. nih.govresearchgate.net In highly acidic solutions, the reaction order can be more complex than simple first-order kinetics, with orthophosphate release potentially exceeding fluoride release, suggesting multiple reaction pathways may be active. karger.comkarger.com

The identification and quantification of these hydrolysis products are often achieved using techniques such as ion chromatography and fluoride-ion selective electrodes. bath.ac.uk These methods allow for the separation and measurement of monofluorophosphate and free fluoride ions, even after acid hydrolysis steps are employed to ensure complete degradation for analytical purposes. bath.ac.uk

Table 2: Hydrolysis Products of the Monofluorophosphate Anion under Different pH Conditions

| Condition | Primary Reactants | Primary Products |

| Alkaline/Neutral (pH > 2) | PO₃F²⁻, OH⁻ | HPO₄²⁻ (Phosphate), F⁻ (Fluoride) |

| Acidic (pH < 1.5) | PO₃F²⁻, H⁺, H₂O | H₃PO₄ (Orthophosphoric Acid), HF (Hydrogen Fluoride) |

Source: Adapted from Wikipedia and other sources. nih.govresearchgate.netwikipedia.org

Nucleophilic and Electrophilic Interactions

The reactivity of this compound is characterized by the electrophilic nature of its phosphorus atom and the potential for reactions involving its ester and fluoride components.

Reactivity with Diverse Chemical Species at the Phosphorus Center

The phosphorus atom in this compound is electron-deficient and serves as a primary site for nucleophilic attack. sapub.orgscispace.com This electrophilicity drives many of its reactions. The hydrolysis process itself is a key example, where water or hydroxide ions act as nucleophiles, attacking the phosphorus center and leading to bond cleavage. wikipedia.org

The reaction mechanisms for nucleophilic substitution at a phosphoryl center can be complex, proceeding either through a concerted (single transition state) or a stepwise pathway involving a trigonal bipyramidal intermediate. thieme-connect.desapub.org The specific pathway is dependent on the properties of the attacking nucleophile and the leaving group. nih.govrsc.org For instance, reactions of phosphate monoester dianions show reactivity that is highly dependent on the leaving group but can be surprisingly independent of the nucleophile's basicity. rsc.org

Beyond water and hydroxide, other nucleophiles can react at the phosphorus center. Organic monofluorophosphates are known to react irreversibly with the serine residues in the active sites of enzymes like serine esterases and proteases, demonstrating the susceptibility of the phosphorus atom to attack by biological nucleophiles. wikipedia.org

Reactions Involving the Ethyl Group and the Monofluorophosphate Moiety

Reactions can also occur that involve the ethyl group and the broader monofluorophosphate structure. Phosphate esters can undergo two main types of reactions with nucleophiles: attack at the phosphorus atom (P-O cleavage) or attack at the α-carbon of the ester group (O-C cleavage), where the phosphate acts as a leaving group. thieme-connect.de

Weakly basic but potent nucleophiles, such as iodide or thiolate ions, can facilitate the deprotection (cleavage) of phosphate triesters by attacking the carbon of the ester group in an Sₙ2-type reaction. thieme-connect.de While this compound is a diester anion, analogous reactivity at the ethyl group under specific conditions with appropriate nucleophiles is conceivable.

The monofluorophosphate moiety itself can act as a nucleophile in certain contexts, although this is less common than its role as an electrophile at the phosphorus center. More relevant are reactions where the fluoride atom is displaced. For instance, the synthesis of fluorophosphate (B79755) materials can involve the cleavage of C-F bonds by a Brønsted base like ammonia, acting as a nucleophile in an Sₙ2-type reaction. nih.gov This highlights the potential for nucleophilic attack to displace fluoride from a bonded center, a process that could be relevant to the P-F bond under specific conditions.

Thermal Degradation Profiles and Energetic Studies

The thermal stability of this compound is limited. While generally stable at room temperature, monofluorophosphate salts decompose upon heating. wikipedia.org

Detailed thermal degradation studies on this compound are not widely available, but the behavior of analogous compounds provides significant insight. For example, silver monofluorophosphate undergoes decomposition at 177 °C (450 K). wikipedia.org The thermal breakdown of this compound is not a simple process and results in multiple products. The primary gaseous product is phosphoryl fluoride (POF₃), with solid residues of silver phosphate (Ag₃PO₄) and silver pyrophosphate (Ag₄P₂O₇) remaining. wikipedia.org

The thermal decomposition of related per- and polyfluoroalkyl substances (PFAS) also shows that heating leads to the cleavage of C-F bonds and the formation of various smaller fluorinated molecules and radicals. nih.gov By analogy, heating this compound would be expected to cause cleavage of the P-F and P-O-C bonds, potentially leading to the evolution of volatile species such as phosphoryl fluoride, ethyl fluoride, and various phosphorus oxides. The exact products and decomposition temperatures would depend on the specific conditions, including the presence of oxygen.

Table 3: Analogous Thermal Decomposition of Silver Monofluorophosphate

| Compound | Decomposition Temperature | Gaseous Product | Solid Residue Products |

| Silver Monofluorophosphate | 177 °C (450 K) | Phosphoryl fluoride (POF₃) | Silver phosphate (Ag₃PO₄), Silver pyrophosphate (Ag₄P₂O₇) |

Source: Adapted from Wikipedia, Monofluorophosphate. wikipedia.org

Analysis of Products Arising from Thermolysis

Due to a lack of direct experimental data for the thermolysis of this compound, the following analysis of potential products is based on the well-documented decomposition pathways of similar organophosphorus compounds, including organophosphate esters and inorganic phosphate salts. The thermal degradation of organophosphorus esters typically proceeds through mechanisms such as elimination reactions and rearrangements, leading to the formation of smaller, more stable molecules.

One common decomposition route for ethyl-substituted esters is the β-elimination reaction, which would lead to the formation of ethylene (B1197577). Furthermore, the inorganic component of the molecule suggests that various potassium phosphate salts would be among the solid residues. Studies on the thermal decomposition of other fluorophosphate-containing systems, such as in battery electrolytes, have identified both non-ionic and ionic fluorophosphate species as products.

Based on these analogies, the anticipated products from the thermolysis of this compound are outlined in the table below.

Table 1: Potential Products from the Thermolysis of this compound

| Product Name | Chemical Formula | Physical State at STP | Anticipated Formation Pathway |

| Ethylene | C₂H₄ | Gas | β-elimination from the ethyl group |

| Potassium Fluoride | KF | Solid | Rearrangement and decomposition of the monofluorophosphate anion |

| Potassium Metaphosphate | KPO₃ | Solid | Decomposition and rearrangement of the phosphate backbone |

| Potassium Pyrophosphate | K₄P₂O₇ | Solid | Further condensation of phosphate units at higher temperatures |

| Potassium Orthophosphate | K₃PO₄ | Solid | Complete decomposition to the simple phosphate salt |

| Ethyl Fluorophosphate | C₂H₅PO₂F⁻ (anion) | Volatile/Decomposition product | Partial decomposition of the parent molecule |

| Diethyl Fluorophosphate | (C₂H₅)₂PO₂F | Volatile liquid | Potential recombination or disproportionation product |

| Phosphoryl Fluoride | POF₃ | Gas | Decomposition of the fluorophosphate moiety |

The formation of a stable char residue is also a common feature in the pyrolysis of phosphorus-containing compounds, which is often a complex mixture of polyphosphates and carbonaceous material. The exact composition of the product mixture would be highly dependent on the specific conditions of thermolysis, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.

Thermochemical Characterization of Decomposition Processes

The thermal stability of an organophosphorus compound and its preferred decomposition pathway are intrinsically linked to the relative strengths of its chemical bonds. The initiation of thermal decomposition typically involves the cleavage of the weakest bond(s) in the molecule. Computational studies on various organophosphorus compounds have provided valuable insights into their bond dissociation energies (BDEs).

The following table presents a qualitative comparison of the bond dissociation energies for the types of bonds present in this compound, based on data from analogous molecules.

Table 2: Qualitative Comparison of Bond Dissociation Energies (BDEs) in Organophosphorus Compounds

| Bond Type | General BDE Range (kJ/mol) | Implication for Thermolysis |

| P-F | 400 - 500 | Strong bond, less likely to be the initial point of cleavage. |

| P-O (ester) | 300 - 400 | Weaker than P-F, a potential site for initial bond scission. |

| C-O (ester) | 330 - 380 | Similar in strength to P-O bonds, cleavage is also a possibility. |

| C-C | 330 - 370 | Cleavage is less likely to be the primary initiation step. |

| C-H | 380 - 430 | Generally strong and not the initial site of thermal decomposition. |

| P=O | 500 - 600 | Very strong double bond, unlikely to break during initial thermolysis. |

Note: The BDE values are approximate and can vary significantly based on the specific molecular structure and computational method used.

Based on these general BDE values, the initial steps in the thermolysis of this compound are likely to involve the cleavage of the P-O or C-O bonds in the ethyl ester group. The relatively lower stability of alkyl phosphate esters compared to their aryl counterparts supports the idea that the ethyl group is a likely site for initial decomposition.

The β-elimination of ethylene is a well-known decomposition pathway for ethyl esters and is thermochemically favorable as it leads to the formation of a stable alkene and a phosphorus acid intermediate. This process is often concerted and proceeds through a six-membered transition state.

Spectroscopic and Structural Characterization of Potassium Ethyl Monofluorophosphate

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For potassium ethyl monofluorophosphate, a multi-nuclear approach is essential for a comprehensive structural assignment.

Multi-Nuclear NMR (³¹P, ¹⁹F, ¹H, ¹³C) for Comprehensive Structural Assignment

A complete NMR characterization of the ethyl monofluorophosphate anion would involve acquiring spectra for all NMR-active nuclei present: ³¹P, ¹⁹F, ¹H, and ¹³C.

³¹P NMR: The phosphorus-31 nucleus is expected to show a single resonance, which will be split into a doublet due to coupling with the adjacent fluorine atom. The chemical shift (δ) would likely fall in the region typical for monofluorophosphates. The key feature is the large one-bond phosphorus-fluorine coupling constant (¹JP-F), which is a definitive characteristic of the P-F bond.

¹⁹F NMR: Similar to the ³¹P spectrum, the fluorine-19 spectrum is anticipated to display a doublet, resulting from coupling to the phosphorus nucleus. The ¹⁹F chemical shift is sensitive to the electronic environment and would provide further confirmation of the monofluorophosphate moiety.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. The methylene protons, being closer to the electronegative oxygen atom, would appear further downfield. Both signals would exhibit splitting patterns due to proton-proton (H-H) coupling: a quartet for the methylene protons (split by the methyl protons) and a triplet for the methyl protons (split by the methylene protons). Further splitting due to coupling with the phosphorus nucleus (³JH-P) might also be observed.

¹³C NMR: The carbon-13 NMR spectrum would show two signals for the two non-equivalent carbon atoms of the ethyl group. The methylene carbon (-CH₂), bonded to the oxygen, is expected to resonate at a lower field (higher ppm) than the methyl carbon (-CH₃). These signals may also show coupling to the phosphorus nucleus (²JC-P and ³JC-P).

Table 1: Hypothetical Multi-Nuclear NMR Data for Ethyl Monofluorophosphate Anion This data is an educated estimation based on typical values for related structures and should not be considered as experimentally verified.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

| ³¹P | ~ -5 to +5 | Doublet | ¹JP-F ≈ 800-900 | P-F |

| ¹⁹F | ~ -70 to -80 | Doublet | ¹JF-P ≈ 800-900 | F-P |

| ¹H | ~ 4.0 - 4.2 | Doublet of Quartets | ³JH-H ≈ 7, ³JH-P ≈ 6-8 | -O-CH₂-CH₃ |

| ¹H | ~ 1.2 - 1.4 | Triplet | ³JH-H ≈ 7 | -O-CH₂-CH₃ |

| ¹³C | ~ 60 - 65 | Doublet | ²JC-P ≈ 5-7 | -O-CH₂-CH₃ |

| ¹³C | ~ 15 - 20 | Singlet or Doublet | ³JC-P ≈ 1-3 | -O-CH₂-CH₃ |

Two-Dimensional NMR Techniques for Elucidating Connectivities and Proximity

To unambiguously assign the NMR signals and confirm the structure, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene and methyl proton signals, confirming their scalar coupling and thus their connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the ¹H signal around 4.1 ppm to the ¹³C signal around 62 ppm (-CH₂), and the ¹H signal at ~1.3 ppm to the ¹³C signal at ~17 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds). Key expected correlations would be between the methylene protons (-CH₂) and the phosphorus nucleus (³JH-P), and between the methyl protons (-CH₃) and the methylene carbon. Crucially, a correlation between the methylene protons and the phosphorus atom would confirm the C-O-P linkage.

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment could reveal through-space proximity between the fluorine atom and the protons of the ethyl group, providing information about the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations (P-F, P-O, C-H)

The vibrational spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending modes of its constituent functional groups.

P-F Vibrations: A strong absorption band corresponding to the P-F stretching vibration is expected. This is a highly characteristic band for monofluorophosphates.

P-O Vibrations: The spectrum will also feature strong bands associated with the symmetric and asymmetric stretching vibrations of the P-O bonds within the PO₃ group. The ester P-O-C linkage will also have characteristic stretching frequencies.

C-H Vibrations: The ethyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹, as well as various bending (scissoring, wagging, twisting, and rocking) vibrations at lower wavenumbers.

Table 2: Hypothetical Assignment of Characteristic Vibrational Frequencies for this compound This data is an educated estimation based on typical values for related structures and should not be considered as experimentally verified.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2980-2900 | Medium-Strong | ν(C-H) | Asymmetric and symmetric C-H stretching |

| 1470-1440 | Medium | δ(C-H) | C-H bending (scissoring) of -CH₂ |

| 1390-1370 | Medium | δ(C-H) | C-H bending (umbrella) of -CH₃ |

| 1250-1150 | Strong | νas(PO₂) | Asymmetric stretching of PO₂ group |

| 1100-1000 | Strong | νs(PO₂) | Symmetric stretching of PO₂ group |

| 1050-1000 | Strong | ν(P-O-C) | P-O-C stretching |

| 850-750 | Strong | ν(P-F) | P-F stretching |

| < 600 | Medium-Weak | δ(O-P-O), δ(O-P-F) | Bending modes of the phosphate (B84403) head |

Conformational Analysis Through Vibrational Fingerprints

The region below 1500 cm⁻¹ in the IR and Raman spectra is known as the "fingerprint region." The complex pattern of bands in this region is unique to a molecule and is highly sensitive to its specific three-dimensional structure, including the conformation of flexible parts like the ethyl group.

Rotational isomers (rotamers) around the C-O and P-O bonds would likely exist in equilibrium. Each conformer would have a slightly different vibrational spectrum. In a bulk sample, the observed spectrum is a population-weighted average of the spectra of all present conformers. By using variable-temperature spectroscopy or by comparing spectra from different physical states (e.g., solution vs. solid), it might be possible to identify bands corresponding to specific conformers and thus gain insight into the conformational preferences of the ethyl group.

X-ray Crystallography for Molecular and Supramolecular Architecture

While no experimental crystal structure for this compound has been reported, we can postulate its key structural features based on known structures of related compounds, such as sodium monofluorophosphate.

A single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of atoms in the solid state. It would provide accurate bond lengths, bond angles, and torsion angles.

Molecular Architecture (Anion Geometry): The ethyl monofluorophosphate anion is expected to adopt a tetrahedral geometry around the central phosphorus atom. Based on data from other monofluorophosphates, the P-F bond length would be slightly longer than the P-O bonds. The O-P-O bond angles would likely be larger than the ideal tetrahedral angle of 109.5°, while the O-P-F angles would be smaller to accommodate the different electronic nature of the substituents.

Lacks Detailed Research

Comprehensive searches for detailed spectroscopic and structural data on this compound have revealed a significant lack of available scientific literature. While information exists for related compounds, specific experimental or computational data regarding the molecular geometry, bond parameters, crystal packing, and intermolecular interactions of this compound remains elusive.

Consequently, a detailed analysis as outlined in the requested sections on the precise determination of P-F, P-O, and P-C bond parameters and the elucidation of its crystal structure and potassium ion coordination cannot be provided at this time. The scientific community has yet to publish in-depth structural studies, such as those obtained through X-ray crystallography or advanced spectroscopic methods, for this particular chemical entity.

Further research, including synthesis, purification, and subsequent analysis using techniques like single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy, would be required to determine the specific structural and spectroscopic characteristics of this compound. Without such dedicated studies, any discussion on its molecular and crystal structure would be purely speculative and fall outside the required scope of this article.

For illustrative purposes, structural studies on analogous compounds, such as potassium monofluorophosphate (K₂PO₃F), have been conducted. Research on K₂PO₃F has provided insights into its crystal structure and the nature of fluorine-potassium interactions. researchgate.net However, the substitution of an ethyl group for a potassium ion would significantly alter the molecular geometry, crystal packing, and intermolecular forces, making direct comparisons inappropriate for a scientifically accurate description of this compound.

Until dedicated research is published, the detailed spectroscopic and structural characterization of this compound remains an open area for investigation.

Computational and Theoretical Studies on Potassium Ethyl Monofluorophosphate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to potassium ethyl monofluorophosphate were identified.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used to investigate the ground state properties of molecules, such as their geometry, electronic distribution, and molecular orbitals (e.g., HOMO and LUMO). For this compound, such a study would provide insights into the nature of the ionic bond between the potassium cation and the ethyl monofluorophosphate anion, as well as the covalent bonding within the anion itself. However, no published DFT studies on this specific compound were found.

Ab Initio Methods for High-Accuracy Prediction of Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy predictions of molecular energetics, such as heats of formation and reaction energies. The application of high-level ab initio methods like coupled-cluster theory could provide precise energetic data for this compound. This information would be invaluable for understanding its stability and reactivity. Regrettably, no such high-accuracy computational studies for this compound appear to have been published.

Reaction Dynamics and Transition State Characterization

The study of reaction dynamics provides a molecular-level understanding of how chemical reactions occur. For this compound, this could involve its synthesis, decomposition, or reactions with other species.

Computational Modeling of Reaction Mechanisms, including Bond Formation and Cleavage

Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions, including the formation and breaking of bonds. For this compound, this could elucidate the pathways of its formation from precursors or its hydrolysis. The search for such computational models did not yield any specific results for this compound.

Potential Energy Surface Mapping for Understanding Reaction Pathways

Mapping the potential energy surface (PES) allows for the visualization of the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. A PES for a reaction involving this compound would offer a detailed understanding of the reaction's feasibility and kinetics. No studies concerning the PES of this compound were found.

Spectroscopic Parameter Predictions

Computational methods can predict various spectroscopic parameters, which can aid in the experimental identification and characterization of compounds. For this compound, this would include predicting its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The absence of published computational work in this area means that there are no available theoretical spectroscopic data to compare with or guide experimental investigations.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

No published data is currently available.

Theoretical Vibrational Spectra for Comparison with Experimental Data

No published data is currently available.

Interactions with Biological and Environmental Components: Academic Research Perspectives

Environmental Transformation and Persistence Studies

The persistence of organofluorophosphates in the environment is dictated by various abiotic degradation processes, including photolysis and chemical reduction. Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In the absence of a catalyst, the direct photolysis of many organophosphates is negligible. mdpi.com However, the process can be significantly accelerated through photocatalysis, often employing semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO₂). mdpi.combiotechrep.irajchem-a.com

Studies have demonstrated that ZnO nanoparticles can achieve high degradation efficiency for organophosphates under UV irradiation. mdpi.com The mechanism involves the generation of highly reactive oxygen species, which then attack and break down the organophosphate molecule. The efficiency of these photocatalysts can be enhanced by increasing their surface area or by creating composites, such as with reduced graphene oxide (rGO), which improves charge transfer and reduces the recombination of electron-hole pairs. rsc.org

The persistence of organophosphates is also highly dependent on the redox conditions of the environment. nih.gov In aerobic (oxygen-rich) environments, compounds like diazinon and chlorpyrifos are moderately persistent. However, under anaerobic (oxygen-poor) conditions, the degradation of these compounds can slow dramatically, increasing their half-lives from weeks to many months. nih.gov This suggests that in anoxic sediments or waterlogged soils, reductive pathways are significantly less efficient than oxidative degradation for many organophosphates, potentially leading to longer persistence.

| Compound | Condition | Half-life (t½) in Sediment |

|---|---|---|

| Malathion | Aerobic/Anaerobic | < 3 days |

| Diazinon | Aerobic | 14 - 24 days |

| Chlorpyrifos | Aerobic | 14 - 24 days |

| Chlorpyrifos | Anaerobic | 58 - 223 days |

| Carbaryl | Aerobic | 1.8 - 4.9 days |

| Carbaryl | Anaerobic | 125 - 746 days |

This table presents data on the degradation of selected organophosphate and carbamate insecticides in urban stream sediments, illustrating the significant impact of redox conditions on persistence. Data sourced from a study on urban creek sediments. nih.gov

The mobility and bioavailability of organofluorophosphates in the environment are largely controlled by their sorption and desorption behavior in soil and sediment. Sorption refers to the process by which a chemical binds to soil particles, while desorption is its release back into the soil solution. This behavior is critical for predicting a compound's potential for leaching into groundwater or its availability for uptake by organisms. nih.gov

The primary factor influencing the sorption of organophosphate esters is the organic carbon (OC) content of the soil. nih.gov Compounds with higher hydrophobicity (indicated by a high octanol-water partition coefficient, Kₒw) tend to have a stronger affinity for soil organic matter and are therefore more strongly sorbed. nih.govresearchgate.net For instance, less water-soluble organophosphate esters are often completely sorbed by soils and are not easily desorbed, which limits their mobility but can increase their persistence in the soil matrix. nih.gov

The sorption process can often be described by mathematical models, such as the Freundlich and Langmuir isotherms. researchgate.net Desorption studies reveal that some organophosphates can be weakly adsorbed and easily desorbed with water, while others are very strongly adsorbed and require solvents to be extracted. researchgate.net This variation in behavior highlights the importance of considering both the physicochemical properties of the specific organofluorophosphate and the characteristics of the environmental matrix (e.g., soil type, pH, organic matter content) when assessing its environmental fate. researchgate.netmdpi.com

| Compound | Soil Type | Freundlich Sorption Coefficient (Kf) | Organic Matter Normalized Coefficient (KOM) |

|---|---|---|---|

| Dimethoate | M | 0.62 | 60.19 |

| Dimethoate | KT | 2.93 | 163.58 |

| Dimethoate | P | 27.86 | 663.43 |

| Fenthion | M | 14.07 | 1365.84 |

| Fenthion | KT | 14.69 | 820.73 |

| Fenthion | P | 121.91 | 2902.52 |

This table displays Freundlich sorption coefficients for two organophosphorus pesticides in three different Greek agricultural soils (M, KT, P), demonstrating the influence of soil properties and pesticide type on sorption. researchgate.net

Biogeochemical Cycling of Fluorine in the Presence of Organofluorophosphates

The introduction of organofluorophosphates into the environment intersects with the global biogeochemical cycle of fluorine. wikipedia.org Fluorine is naturally abundant in the Earth's crust and is mobilized through processes like the weathering of rocks. bgu.ac.ilresearchgate.net Anthropogenic activities, however, have significantly increased the flux of fluorine into the atmosphere and rivers. Major anthropogenic sources include the production of industrial chemicals, the use of phosphorus fertilizers, and brick manufacturing. bgu.ac.ilresearchgate.net

Organofluorophosphates represent a specific class of industrial chemicals that can act as a source of mobile fluorine in the environment. When these compounds degrade, either through enzymatic hydrolysis or abiotic processes like photolysis, the P-F bond is cleaved, releasing fluoride (B91410) ions (F⁻) into soil and aquatic systems. This release contributes to the pool of dissolved fluoride that is transported by rivers to the oceans. bgu.ac.il

Once in the ocean, fluoride has a very long residence time, estimated at around 500,000 years. bgu.ac.ilresearchgate.net The ultimate sinks for fluorine are deposition in sediments and the subduction of the oceanic lithosphere. wikipedia.org The degradation of organofluorophosphates, therefore, serves as an anthropogenic pathway that transforms fluorine from a structurally complex, synthetic form into a simple, inorganic ion that directly enters and participates in the broader, long-term biogeochemical cycle of this element.

Advanced Analytical Methodologies for Detection and Quantification

Colorimetric Methods

The quantification of potassium ethyl monofluorophosphate through colorimetric analysis necessitates an initial conversion step, as the intact molecule does not typically produce a colorimetric response. This conversion usually involves acid-catalyzed hydrolysis to break the P-F bond, yielding ethyl phosphate (B84403), orthophosphate (PO₄³⁻), and fluoride (B91410) (F⁻) ions. Subsequent analysis targets either the resulting orthophosphate or the fluoride ion using specific colorimetric reactions.

Determination of Phosphate

A prevalent method for determining the phosphate content is based on the formation of a colored phosphomolybdate complex. nemi.govnemi.gov After hydrolysis of the monofluorophosphate, the liberated orthophosphate ions react with ammonium (B1175870) molybdate in an acidic medium to form phosphomolybdic acid. nemi.gov This complex is then reduced to produce an intensely colored "molybdenum blue" complex, the absorbance of which is proportional to the phosphate concentration. nemi.gov

Several reducing agents can be employed, with ascorbic acid being a common choice. The addition of antimony potassium tartrate can increase the rate of reduction. nemi.gov The reaction sequence is as follows:

Hydrolysis: C₂H₅OPO₂FK + H₂O → C₂H₅OPO₃H₂ + KF Further hydrolysis can yield orthophosphate.

Complex Formation: PO₄³⁻ + 12(NH₄)₂MoO₄ + 24H⁺ → (NH₄)₃PO₄·12MoO₃ + 21NH₄⁺ + 12H₂O

Reduction to Molybdenum Blue: The phosphomolybdate complex is reduced by an agent like ascorbic acid to form a stable blue complex, which is measured spectrophotometrically. nemi.govepa.gov

An alternative, though less sensitive, method involves the formation of a yellow vanadomolybdo-phosphoric acid complex. In this procedure, the orthophosphate solution is treated with a vanadate-molybdate reagent in an acidic medium. The intensity of the resulting yellow color is directly proportional to the phosphate concentration and is typically measured at wavelengths between 400 and 470 nm. libretexts.org

| Parameter | Molybdenum Blue Method | Vanadomolybdate Method |

| Principle | Reduction of phosphomolybdate complex | Formation of yellow vanadomolybdo-phosphoric acid |

| Primary Reagents | Ammonium molybdate, Ascorbic acid, Antimony potassium tartrate | Ammonium molybdate, Ammonium metavanadate |

| Acidity | Strong acid solution (e.g., H₂SO₄) | Acidic conditions (e.g., HCl) |

| Color | Intense Blue | Yellow |

| Sensitivity Range | High (e.g., 0.01 to 0.5 mg P/L) nemi.gov | Lower |

| Measurement λ | ~650 nm or 880 nm nemi.gov | ~400-470 nm libretexts.org |

Determination of Fluoride

Colorimetric determination of the fluoride ion released after hydrolysis often relies on its ability to bleach a pre-formed colored complex. okstate.edu Many methods are based on the reaction of fluoride ions with colored complexes of metals like zirconium or thorium with a dye such as alizarin or SPADNS (sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonate). The fluoride ion forms a more stable, colorless complex with the metal ion (e.g., ZrF₆²⁻), causing a decrease in the color intensity of the solution that is proportional to the fluoride concentration.

A significant challenge in analyzing monofluorophosphate samples is the interference from the monofluorophosphate and orthophosphate ions themselves on the fluoride determination. okstate.edu To circumvent this, a separation step is often required. One approach involves the precipitation of interfering phosphate and monofluorophosphate ions using alcoholic silver nitrate before the colorimetric analysis of the remaining free fluoride ions. okstate.edu

Another method employs a complex of titanium and peroxide as the colorimetric reagent. okstate.edu However, the hydrolysis of the monofluorophosphate ion within the reagent itself can be a source of error, sometimes necessitating an extrapolation procedure to obtain accurate results. okstate.edu

| Method | Zirconium-Dye Bleaching | Titanium-Peroxide |

| Principle | Fluoride bleaches a colored Zirconium-dye complex (e.g., Zirconium-Alizarin) by forming a stable, colorless Zr-F complex. | Fluoride reacts with a titanium-peroxide complex, causing a change in color. |

| Interferences | Orthophosphate and monofluorophosphate ions can interfere significantly. okstate.edu | Appreciable hydrolysis of the monofluorophosphate ion in the reagent can occur. okstate.edu |

| Pre-treatment | Removal of interfering phosphate ions, often by precipitation with silver nitrate, may be necessary. okstate.edu | An extrapolation procedure may be needed to account for ongoing hydrolysis. okstate.edu |

| Measurement | Spectrophotometric measurement of the decrease in absorbance. | Spectrophotometric measurement. |

No Published Research Found for "this compound" in Specified Catalysis and Materials Science Applications

Despite a comprehensive search of scientific literature and databases, no published research or data could be found on the application of the chemical compound "this compound" in the fields of catalysis and energy storage as outlined in the requested article structure.

The specified areas of inquiry were:

Potential Research Applications in Catalysis and Materials Science

Potential Research Applications in Catalysis and Materials Science

Exploratory Studies in Energy Storage Materials and Electrolytes

Influence on Solid-Electrolyte Interphase (SEI) Chemistry and Performance

Extensive searches consistently revealed that the primary and well-documented application of Potassium ethyl monofluorophosphate is in the field of dentistry, specifically as an anti-caries agent in toothpaste and other oral hygiene products. ontosight.ai There is a significant lack of information regarding its investigation or use in the advanced chemical and materials science applications requested.

While research exists for other potassium salts in these fields, such as potassium difluorophosphate (KDFP) as an electrolyte additive in potassium-ion batteries, no such studies were found for the monofluorophosphate counterpart with an ethyl ester group. nih.govresearchgate.net Similarly, the literature on potassium-based catalysts for organic reactions does not specifically mention this compound. dntb.gov.uaresearchgate.net

Given the strict adherence required to the provided outline and the absolute exclusion of information outside this scope, it is not possible to generate a scientifically accurate and informative article on "this compound" for the specified topics. The creation of such an article would necessitate the fabrication of data and research findings, which is contrary to the principles of scientific accuracy.

Therefore, it must be concluded that "this compound" is not a compound that has been reported in the scientific literature for the catalytic or energy storage applications detailed in the request.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Principles in Fluorinated Organophosphorus Synthesis

The synthesis of fluorinated organophosphorus compounds has traditionally relied on methods that are effective but often raise environmental and safety concerns. nih.gov The application of green chemistry principles is actively addressing these challenges by focusing on the development of more benign and efficient synthetic strategies. nih.govresearchgate.netlongdom.org This involves a shift away from hazardous reagents and the adoption of processes that maximize atom economy and minimize waste. longdom.org

The future of potassium ethyl monofluorophosphate synthesis lies in the development of sustainable routes that are both economically viable and environmentally sound. nih.gov Research is moving beyond traditional methods, which often use hazardous fluorinating agents, towards cleaner, catalyst-driven processes. numberanalytics.com

Key areas of development include:

Catalytic Approaches: The use of transition-metal catalysts is a major focus for creating new C-F and P-F bonds with greater efficiency and selectivity. nih.govrsc.org Well-designed phosphine (B1218219) ligands are crucial for the success of these catalytic cycles, and screening sets of diverse ligands can accelerate the discovery of optimal catalysts. chemrxiv.org This approach reduces the need for stoichiometric reagents and often allows for milder reaction conditions.

Biocatalysis: Harnessing the power of enzymes for chemical synthesis represents a significant frontier in green chemistry. nih.govresearchgate.net Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. nih.gov The use of enzymes like fluorinases for C-F bond formation or organophosphate hydrolases for P-O bond manipulation could lead to novel, highly efficient pathways for producing fluorinated organophosphates. researchgate.netepa.govnih.gov Enzyme engineering can further adapt these biocatalysts to specific, non-natural substrates like those required for this compound synthesis. researchgate.net

Alternative Fluorinating Agents and Conditions: Research into new fluorinating agents aims to replace highly toxic and corrosive substances like elemental fluorine or hydrogen fluoride (B91410). acs.org The development of solid-state or recyclable fluorinating agents can significantly improve the safety and sustainability profile of the synthesis. Furthermore, the adoption of technologies like continuous flow chemistry can enhance reaction efficiency, improve safety, and reduce waste compared to traditional batch processes. numberanalytics.com

A comparison of traditional versus emerging synthetic paradigms is outlined below.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Reagents | Often uses hazardous fluorinating agents (e.g., HF, SbF₃). nih.govacs.org | Employs safer, catalytic systems (e.g., transition metals, enzymes). numberanalytics.comnih.gov |

| Conditions | May require harsh temperatures and pressures. | Operates under milder, more energy-efficient conditions. longdom.org |

| Byproducts | Can generate significant hazardous waste (e.g., HCl). nih.gov | Designed for high atom economy, minimizing waste. longdom.org |

| Technology | Typically relies on batch processing. | Leverages continuous flow chemistry for improved efficiency and safety. numberanalytics.com |

A core tenet of green chemistry is the prevention of waste at its source. longdom.org Traditional organophosphate synthesis routes can suffer from incomplete reactions and the generation of problematic byproducts, which require costly separation and disposal. nih.gov

Future synthetic designs for this compound will increasingly focus on:

High Atom Economy: Reactions will be designed to incorporate the maximum number of atoms from the reactants into the final product, thus minimizing the formation of byproducts. longdom.org

Waste Valorization: Where byproducts are unavoidable, research is exploring methods to convert them into valuable materials. This includes strategies like recycling supernatant waste from zeolite synthesis, a principle that could be adapted to organophosphate production.

Designing for Degradation: An advanced concept in green chemistry is designing molecules that, after their useful life, degrade into non-toxic substances. Understanding the environmental fate and toxicology of organophosphorus compounds is crucial for designing next-generation molecules with a reduced environmental footprint. nih.govnih.govresearchgate.net

Development of Advanced Functional Materials Incorporating the Monofluorophosphate Moiety

The unique combination of a phosphate (B84403) group and a fluorine atom gives the monofluorophosphate moiety properties that are highly attractive for the development of advanced materials. nih.gov Research is exploring the incorporation of this functional group into a variety of material platforms to achieve novel or enhanced properties.

Advanced Polymers: Fluoropolymers are known for their high thermal stability and hydrophobicity. researchgate.net By incorporating the monofluorophosphate moiety into polymer chains, it may be possible to create new materials with tailored properties, such as flame retardancy, improved adhesion, or specific ion-conduction capabilities. mdpi.com Organophosphorus molecules are already used to functionalize nanoparticles and surfaces, suggesting a pathway for creating novel polymer composites. nih.gov

Homogeneous Catalysis: Monofluorophosphite and monofluorophosphine ligands have shown significant promise in homogeneous catalysis, particularly in processes like hydroformylation. mdpi.comnih.govbris.ac.uk The electronic properties of the P-F bond can be tuned to influence the activity and selectivity of metal catalysts. While distinct from this compound, this research highlights the potential of related P-F containing structures to serve as valuable ligands in the synthesis of fine chemicals.

Energy Storage Materials: The development of safer, high-performance batteries is a critical area of research. Fluorinated compounds are key components of modern lithium-ion and sodium-ion battery electrolytes, where they help form a stable solid-electrolyte interphase (SEI) and improve safety by being nonflammable. nih.govpku.edu.cn The monofluorophosphate group is being investigated in various forms for this purpose. For instance, fluorinated phosphate solvents like tris(2,2,2-trifluoroethyl) phosphate (TFEP) have demonstrated the ability to enhance the stability and safety of sodium-ion batteries. nih.gov Similarly, monofluorinated acetal (B89532) electrolytes show promise for high-performance lithium metal batteries. nih.gov This suggests a potential role for compounds like this compound as an electrolyte additive or a precursor for new electrolyte components.

| Material Class | Potential Application of Monofluorophosphate Moiety | Desired Properties |

| Polymers | Flame retardant additive, functional coating, polymer composites. | Thermal stability, hydrophobicity, controlled reactivity. researchgate.netmdpi.com |

| Catalysts | Component of ligands for transition-metal catalysis. | Tunable electronic properties, enhanced catalyst stability and selectivity. mdpi.comnih.gov |

| Electrolytes | Salt or additive in next-generation batteries (Li-ion, Na-ion). | Non-flammability, high ionic conductivity, stable SEI formation. nih.govpku.edu.cn |

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences

Addressing the full life cycle of this compound requires a holistic approach that integrates chemistry with biology and environmental science. This interdisciplinary research is crucial for ensuring that new chemical products and processes are truly sustainable.

Environmental Fate and Toxicology: A key area of investigation is the environmental persistence, degradation, and toxicity of fluorinated organophosphates. researchgate.netosti.gov Research shows that organophosphorus compounds can persist in soil and water, with their degradation rates influenced by factors like pH, temperature, and microbial activity. researchgate.net Emerging concerns include the synergistic toxic effects that can occur when these compounds interact with other environmental pollutants, such as microplastics. beyondpesticides.org Understanding these interactions is vital for accurate environmental risk assessment.

Bioremediation Strategies: Nature offers powerful solutions for dealing with chemical pollutants. Bioremediation uses microorganisms and their enzymes to break down hazardous substances into less harmful ones. nih.govmbl.or.kr Numerous bacterial species have been identified that can degrade organophosphorus pesticides, often using enzymes called organophosphate hydrolases. nih.govnih.gov Future research will likely focus on identifying or engineering microbes and enzymes capable of degrading fluorinated organophosphates, offering a green and cost-effective method for environmental cleanup. mbl.or.krresearchgate.net

Design of Safer Compounds: Integrating toxicological data into the chemical design process is a cornerstone of modern sustainable chemistry. nih.govnih.gov By understanding the mechanisms of toxicity for existing organophosphorus compounds, chemists can design new molecules that retain their desired function while minimizing adverse effects on human health and the environment. This involves creating compounds that are less persistent or that degrade into benign products. nih.gov

This integrated approach, connecting molecular design with biological and ecological impact, represents the future of responsible chemical innovation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying potassium ethyl monofluorophosphate in aqueous solutions?

- Methodological Answer : Use ion chromatography with suppressed conductivity detection for precise quantification. Calibrate with standard solutions of monobasic potassium phosphate (0.11 mg/mL) as a reference, as described in USP protocols for phosphate assays . For fluoride-specific detection, employ a fluoride ion-selective electrode, validated by spiking samples with known fluoride concentrations to account for matrix effects .

Q. How can researchers ensure the stability of this compound in experimental formulations?

- Methodological Answer : Stability testing should include pH monitoring (ideally neutral to slightly alkaline) and storage at controlled temperatures (4°C for short-term, -20°C for long-term). Avoid organic solvents like ethanol, which may precipitate the compound, as observed in sodium monofluorophosphate studies . Accelerated stability studies under thermal stress (e.g., 40°C for 30 days) can predict degradation pathways .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to OSHA/NIOSH guidelines: use nitrile gloves, chemical splash goggles, and fume hoods for powder handling. Monitor airborne concentrations (TWA ≤2.5 mg/m³) and urinary fluoride levels in exposed personnel, as per sodium monofluorophosphate safety data . Emergency eyewash stations and neutralization kits for spills (e.g., calcium gluconate gel) are mandatory .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Perform phase-solubility studies using isothermal titration calorimetry (ITC) to quantify solvent-solute interactions. Contrast results with sodium monofluorophosphate, which shows limited solubility in ethanol but >7.75 mg/mL in water . Consider co-solvency approaches with non-ionic surfactants (e.g., Tween 80 at 2% w/v) to enhance solubility without destabilizing the compound .

Q. What mechanistic insights explain the inhibitory activity of fluorophosphate compounds like this compound on alkaline phosphatase?

- Methodological Answer : Conduct kinetic assays using purified enzymes (e.g., intestinal alkaline phosphatase) to determine inhibition constants (Ki). Compare with sodium monofluorophosphate, which acts as a competitive inhibitor by mimicking phosphate groups . Molecular docking simulations can identify binding interactions at the enzyme’s active site, validated by mutagenesis studies .

Q. How do trace impurities (e.g., perfluorinated byproducts) affect the bioactivity of this compound?

- Methodological Answer : Use high-resolution LC-MS/MS to screen for perfluorinated contaminants (e.g., perfluorooctanesulfonate derivatives) documented in fluorophosphate synthesis . Bioactivity assays (e.g., cytotoxicity in HEK-293 cells) should correlate impurity profiles with observed effects. Purification via preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium) is recommended .

Methodological Design & Data Interpretation

Q. What experimental controls are essential for in vitro studies of this compound’s remineralization effects on dental enamel?

- Methodological Answer : Include positive controls (sodium fluoride at 1,450 ppm F<sup>-</sup>) and negative controls (fluoride-free solutions). Use hydroxyapatite discs or bovine enamel slabs, and quantify mineral uptake via microhardness testing or transverse microradiography . Normalize data to baseline fluoride levels using ion chromatography .

Q. How can researchers address discrepancies in fluorophosphate degradation kinetics across studies?

- Methodological Answer : Standardize degradation conditions (pH, temperature, ionic strength) and validate analytical methods via inter-laboratory comparisons. For example, sodium monofluorophosphate decomposes faster in acidic conditions (pH <5), releasing free fluoride—a critical factor in kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.